Phosphorane, dichlorotris(pentafluorophenyl)-
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Overview
Description
Dichloro[tris(pentafluorophenyl)]phosphorane is a chemical compound with the molecular formula C18Cl2F15P. It is known for its unique structure, which includes three pentafluorophenyl groups attached to a phosphorus atom, along with two chlorine atoms. This compound is often used in research and industrial applications due to its distinctive properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro[tris(pentafluorophenyl)]phosphorane can be synthesized through various methods. One common approach involves the reaction of tris(pentafluorophenyl)phosphine with chlorine gas. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction can be represented as follows:
(C6F5)3P+Cl2→(C6F5)3PCl2
Industrial Production Methods
Industrial production of dichloro[tris(pentafluorophenyl)]phosphorane often involves large-scale synthesis using similar methods as those used in laboratory settings. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
Dichloro[tris(pentafluorophenyl)]phosphorane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions
Common reagents used in reactions with dichloro[tris(pentafluorophenyl)]phosphorane include nucleophiles such as amines and alcohols. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving dichloro[tris(pentafluorophenyl)]phosphorane depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of phosphoramidates, while reactions with alcohols can produce phosphorates .
Scientific Research Applications
Dichloro[tris(pentafluorophenyl)]phosphorane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including drug development.
Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of dichloro[tris(pentafluorophenyl)]phosphorane involves its ability to act as a Lewis acid, accepting electron pairs from nucleophiles. This property allows it to participate in various chemical reactions, forming stable complexes with other molecules. The molecular targets and pathways involved in its reactions depend on the specific context and reagents used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to dichloro[tris(pentafluorophenyl)]phosphorane include:
Tris(pentafluorophenyl)phosphine: A precursor in the synthesis of dichloro[tris(pentafluorophenyl)]phosphorane.
Tris(pentafluorophenyl)phosphine oxide: A related compound with an oxygen atom bonded to the phosphorus atom.
Tris(pentafluorophenyl)phosphoramide: A derivative formed through substitution reactions with amines.
Uniqueness
Dichloro[tris(pentafluorophenyl)]phosphorane is unique due to its specific combination of pentafluorophenyl groups and chlorine atoms attached to a phosphorus center. This structure imparts distinctive reactivity and properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
5864-22-2 |
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Molecular Formula |
C18Cl2F15P |
Molecular Weight |
603.0 g/mol |
IUPAC Name |
dichloro-tris(2,3,4,5,6-pentafluorophenyl)-λ5-phosphane |
InChI |
InChI=1S/C18Cl2F15P/c19-36(20,16-10(30)4(24)1(21)5(25)11(16)31,17-12(32)6(26)2(22)7(27)13(17)33)18-14(34)8(28)3(23)9(29)15(18)35 |
InChI Key |
XJPPVPFQBRXUCW-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)P(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)(Cl)Cl)F)F)F |
Origin of Product |
United States |
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